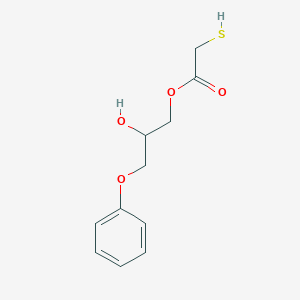
Dibutylbis(3-fluorophenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylbis(3-fluorophenyl)stannane is an organotin compound characterized by the presence of two butyl groups and two 3-fluorophenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis(3-fluorophenyl)stannane typically involves the reaction of dibutyltin dichloride with 3-fluorophenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
(Bu2SnCl2)+2(3-FC6H4MgBr)→(Bu2Sn(3-FC6H4)2)+2MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dibutylbis(3-fluorophenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Substitution: The fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Dibutyltin oxide derivatives.
Substitution: Various substituted organotin compounds.
Reduction: Lower oxidation state tin compounds.
科学研究应用
Dibutylbis(3-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.
作用机制
The mechanism of action of dibutylbis(3-fluorophenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with biological molecules, leading to inhibition or activation of specific pathways. The fluorophenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of dibutylbis(3-fluorophenyl)stannane.
Dibutyltin oxide: An oxidation product of this compound.
Dibutyltin dilaurate: Another organotin compound with different substituents.
Uniqueness
This compound is unique due to the presence of fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
62967-77-5 |
|---|---|
分子式 |
C20H26F2Sn |
分子量 |
423.1 g/mol |
IUPAC 名称 |
dibutyl-bis(3-fluorophenyl)stannane |
InChI |
InChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-2,4-5H;2*1,3-4H2,2H3; |
InChI 键 |
GBOYRUFUNYJLRB-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(C1=CC=CC(=C1)F)C2=CC=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)







![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

